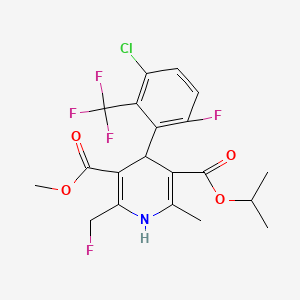
Fpl 62129
描述
FPL 62129 是一种钙通道阻滞剂,也是一种新型血管紧张素转换酶抑制剂,具有血管扩张活性。
化学反应分析
FPL 62129 会经历各种化学反应,包括:
氧化还原反应: 这些反应对于修饰分子内的官能团至关重要。
取代反应: 这些反应中常用的试剂包括卤素和其他亲核试剂。
科学研究应用
FPL 62129 有多种科学研究应用:
作用机制
FPL 62129 通过阻断 L 型钙通道发挥作用,L 型钙通道是参与调节钙离子流入细胞的电压门控通道。这种阻断导致血压和外周总阻力降低,心肌收缩力增强,心输出量增加。 该化合物还充当血管扩张剂和直接减速剂,降低血压,不会引起反射性心动过速 .
相似化合物的比较
FPL 62129 与其他钙通道阻滞剂(如硝苯地平)进行了比较。虽然两种化合物都降低血压和外周总阻力,但 this compound 不会改变心率,而硝苯地平会导致反射性心动过速。 这种独特的特性使 this compound 成为心血管研究中的宝贵化合物 .
类似化合物
- 硝苯地平
- 氨氯地平
- 维拉帕米
- 地尔硫卓
准备方法
FPL 62129 的合成涉及多个步骤,包括中间体的制备及其后续反应。 其中一种方法是通过将 2 mg 的化合物溶解在 50 μL 的二甲基亚砜 (DMSO) 中来制备母液,以达到 40 mg/mL 的浓度 。详细的工业生产方法在公共领域中并不容易获得。
属性
CAS 编号 |
95445-79-7 |
|---|---|
分子式 |
C20H19ClF5NO4 |
分子量 |
467.8 g/mol |
IUPAC 名称 |
3-O-methyl 5-O-propan-2-yl 4-[3-chloro-6-fluoro-2-(trifluoromethyl)phenyl]-2-(fluoromethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H19ClF5NO4/c1-8(2)31-19(29)13-9(3)27-12(7-22)15(18(28)30-4)16(13)14-11(23)6-5-10(21)17(14)20(24,25)26/h5-6,8,16,27H,7H2,1-4H3 |
InChI 键 |
OBWJAVIHPMZUHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C |
规范 SMILES |
CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
FPL-62129; FPL 62129; FPL62129. |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
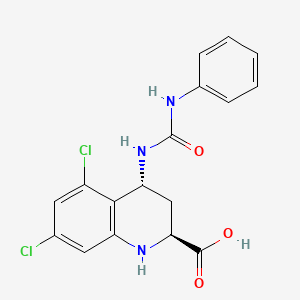



![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)
![2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1673918.png)
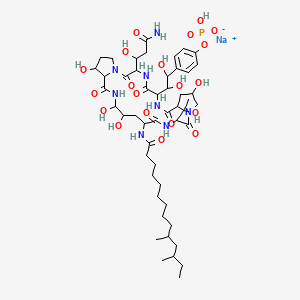
![3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673923.png)
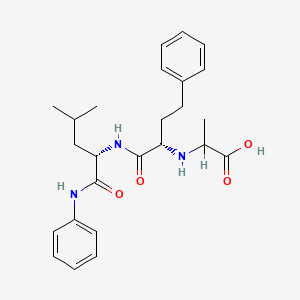
![3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673926.png)
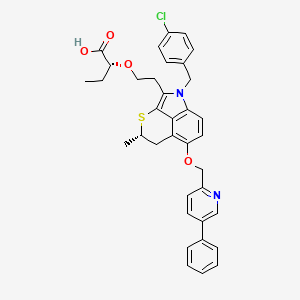
![2-Oxidanyl-6-(Phenylcarbonyl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B1673930.png)

